![molecular formula C19H23FN4O B2809960 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-fluorophenyl)acetamide CAS No. 2034201-56-2](/img/structure/B2809960.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-fluorophenyl)acetamide
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Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-fluorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Scientific Research Applications
Application in Cancer Research
The compound “2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines” has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell proliferation, migration, and invasion .
Method of Application
A series of these compounds were synthesized and evaluated for their inhibitory activity against PAK4 . The compounds were then tested for their antiproliferative activity against the A549 cell line .
Results
All compounds showed significant inhibitory activity against PAK4, with half-maximal inhibitory concentration (IC50) values less than 1 μM . Compounds 8d and 9c demonstrated the most potent inhibitory activity against PAK4, with IC50 values of 0.060 μM and 0.068 μM, respectively . These compounds also displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
Application in Drug Development
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
Method of Application
Various synthetic routes are used to produce imidazole and its derived products . These compounds are then tested for different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Application in Antiviral Research
Compounds such as “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives” have been reported as antiviral agents .
Method of Application
These compounds were synthesized and tested for their inhibitory activity against various viruses .
Results
Among all tested compounds, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application in Antibacterial Research
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-15-3-1-2-13(10-15)11-19(25)21-16-6-8-24(9-7-16)18-12-17(22-23-18)14-4-5-14/h1-3,10,12,14,16H,4-9,11H2,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAFCGGKIQHSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide |
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